molecular formula C7H5F4N B1265432 4-Fluoro-2-(trifluoromethyl)aniline CAS No. 393-39-5

4-Fluoro-2-(trifluoromethyl)aniline

Cat. No.: B1265432
CAS No.: 393-39-5
M. Wt: 179.11 g/mol
InChI Key: LRCQLCWUUBSUOY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQLCWUUBSUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022029
Record name alpha,alpha,alpha-4-Tetrafluoro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-39-5
Record name 4-Fluoro-2-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha,4-Tetrafluoro-o-toluidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393395
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Record name 393-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10325
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Record name alpha,alpha,alpha-4-Tetrafluoro-o-toluidine
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Record name α,α,α,4-tetrafluoro-o-toluidine
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Record name 4-Fluoro-2-(trifluoromethyl)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T8A7TV37
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Synthesis routes and methods

Procedure details

A mixture of 13.58g. (0.07 mole) of 2-trifluoromethylphenylazide, 100 ml. of hexane, and 20 ml. of anhydrous hydrogen fluoride was treated with 1.0g. of AlF3, and the reaction mixture was then aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and rinsed from the bomb with 60 ml. of dichloromethane, followed by 50 ml. of water. After blowing off the hydrogen fluoride, the aqueous rinse was added to the residue, which was cooled to 0° C. and made alkaline (pH about 11) with KOH pellets. The residue was then extracted twice with 100 ml. of dichloromethane per extraction; and the extracts were dried over MgSO4, and then concentrated under reduced pressure to yield 9.68g. (77%) of a brown oil. Structure of the final product as 2-trifluoromethyl-4-fluoroaniline was confirmed by IR and NMR. The final product had a b.p. of 87°-90° C. at 40 mm. Hg.
Quantity
0.07 mol
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[Compound]
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brown oil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-5-fluorobenzotrifluoride in the synthesized photocatalyst?

A1: In this study, 2-amino-5-fluorobenzotrifluoride acts as a ligand in the synthesis of a Fe-based metal-organic framework (Fe-MOF). The researchers combined 2-amino-5-fluorobenzotrifluoride with an Fe precursor to create a novel composite material denoted as 2A5F@Fe-MOF []. The incorporation of 2-amino-5-fluorobenzotrifluoride into the Fe-MOF structure led to a significant change in the material's morphology, transforming it from a 2D structure to a 3D flower-like structure []. This morphological change is believed to be responsible for the enhanced photocatalytic activity of 2A5F@Fe-MOF compared to the pure Fe-MOF.

Q2: What are the potential advantages of using 2A5F@Fe-MOF for water treatment?

A2: The research demonstrates that 2A5F@Fe-MOF exhibits excellent photocatalytic activity in degrading rhodamine B (RhB), a common water contaminant, under visible light []. This is significant because:

  • High degradation rate: The study reports a 99.2% degradation rate of RhB after 2 hours of visible light exposure, highlighting the efficiency of 2A5F@Fe-MOF in removing this pollutant [].

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